Cinnamylpiperazine

Catalog No.
S9092661
CAS No.
M.F
C13H18N2
M. Wt
202.30 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamylpiperazine

Product Name

Cinnamylpiperazine

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2

InChI Key

WGEIOMTZIIOUMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2

Cinnamylpiperazine is an organic compound characterized by its unique structure, which includes a piperazine ring and a cinnamyl group. Its chemical formula is C13H18N2C_{13}H_{18}N_{2}, and it has a molecular weight of approximately 202.30 g/mol. The compound is recognized for its potential pharmacological properties and serves as a precursor for various derivatives used in medicinal chemistry. Cinnamylpiperazine is known to be a metabolite of cinnarizine, a drug used primarily for treating motion sickness and other vestibular disorders .

, including:

  • Oxidation: This process can introduce functional groups or modify existing ones, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may alter the oxidation state of the compound, potentially affecting its biological activity.
  • Substitution Reactions: These include electrophilic and nucleophilic substitutions, where reagents like halogens or amines can react with the compound under suitable conditions .

Cinnamylpiperazine exhibits notable biological activities, particularly in the realm of neuropharmacology. Studies have indicated that it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This interaction suggests possible applications in treating mood disorders and other neurological conditions . Additionally, cinnamylpiperazine derivatives have been explored for their analgesic properties, indicating their potential utility in pain management .

The synthesis of cinnamylpiperazine typically involves several steps:

  • Formation of Piperazine Derivative: Cinnamyl chloride is reacted with piperazine in the presence of a base (e.g., sodium hydroxide) to form 4-cinnamylpiperazine.
  • Coupling Reactions: The synthesized piperazine can then undergo coupling with various electrophiles to create more complex derivatives.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product .

Cinnamylpiperazine has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting neurological disorders.
  • Analgesics: Certain derivatives are being studied for their potential as pain relief agents.
  • Research Tool: Its unique structure makes it valuable for studying receptor interactions and mechanisms of action in biological systems .

Interaction studies involving cinnamylpiperazine have focused on its effects on various neurotransmitter receptors. Research indicates that it may act as an antagonist or modulator at certain serotonin receptors, which could explain its potential antidepressant effects. Additionally, its interactions with dopamine receptors suggest implications for treating conditions like schizophrenia or Parkinson's disease .

Cinnamylpiperazine shares structural similarities with several compounds, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
4-CinnamylpiperazineContains a piperazine ring and cinnamyl groupLacks additional functional groups present in derivatives
1-CinnamylpiperazineSimilar core structure but different substituentsKnown human metabolite of cinnarizine
CinnarizineContains a piperazine ring and phenylpropeneUsed clinically for motion sickness; known to undergo N-dealkylation
Butyryl-cinnamylpiperazineSimilar piperazine structure with butyryl groupInvestigated for analgesic properties

Uniqueness of Cinnamylpiperazine

Cinnamylpiperazine's uniqueness lies in its specific combination of the piperazine ring and the cinnamyl moiety, which may confer distinct pharmacological activities compared to other similar compounds. This structural diversity enables it to interact with multiple biological targets, making it a valuable compound in drug design and development .

By understanding the synthesis, reactions, applications, and mechanisms associated with cinnamylpiperazine, researchers can further explore its potential in various scientific fields.

Alkylation remains the cornerstone of piperazine functionalization, enabling the introduction of cinnamyl groups via nucleophilic substitution or transition metal-catalyzed coupling. A widely adopted method involves reacting piperazine with cinnamyl halides under basic conditions. For instance, tert-butyl 4-phenylpiperazine-1-carboxylate derivatives are synthesized via Buchwald-Hartwig amination, employing palladium(II) acetate and (±)-BINAP as catalysts in 1,4-dioxane. This approach achieves moderate yields (9%–29%) and facilitates subsequent deprotection for secondary functionalization.

Recent advances in photoredox catalysis have expanded alkylation site selectivity. By exploiting electronic differences between piperazine nitrogen centers, researchers achieved regioselective C–H functionalization using organic photocatalysts like Mes-Acr-Ph$$^+$$. This method avoids stoichiometric metal reagents and enables direct coupling of cinnamyl bromides to preassembled piperazine frameworks. Comparative studies show that traditional Pd-mediated routes remain preferable for sterically hindered substrates, whereas photoredox methods excel in late-stage diversification of complex piperazines.

Key parameters influencing alkylation efficiency include:

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogens.
  • Base selection: Sterically hindered bases (e.g., t-BuONa) minimize N,N-dialkylation byproducts.
  • Temperature control: Reactions typically proceed at 80°C–120°C to balance reaction rate and decomposition.

Acylation Strategies for 1-Butyryl-4-Cinnamylpiperazine Analogues

Acylation introduces electron-withdrawing groups that modulate piperazine basicity and pharmacokinetic properties. The synthesis of 1-butyryl-4-cinnamylpiperazine exemplifies this approach, where cinnamyl chloride reacts with N-butyrylated piperazine intermediates. A scalable protocol involves generating mixed carbonates from 4-(1H-indol-3-yl)butanoic acid and ethyl chloroformate, followed by aminolysis with Boc-protected piperazines. This two-step sequence achieves 67% yield while preventing intramolecular cyclization side reactions.

Wittig condensation has emerged as a stereoselective method for constructing (Z)-cinnamylpiperazines. Benzyltriphenylphosphonium halides react with 1-benzhydryl-4-(2-ethanal)piperazines under anhydrous conditions, yielding Z-isomers with >90% stereopurity after silica gel chromatography. The reaction’s success hinges on:

  • Phosphonium salt activation: Generated in situ via deprotonation with NaH or KOtBu.
  • Solvent drying: Anhydrous THF or DME prevents hydrolysis of the ylide intermediate.
  • Temperature gradient: Slow warming from −78°C to 25°C ensures controlled olefination.

Comparative analysis reveals that acylation via mixed carbonates provides superior functional group tolerance compared to direct chloride coupling, particularly for electron-rich arylpiperazines.

Fluorinated Derivative Synthesis via Nucleophilic Aromatic Substitution

Fluorination enhances blood-brain barrier permeability and metabolic stability of cinnamylpiperazines. A three-step radiochemical synthesis developed for MAO-B ligands involves:

  • Core piperazine alkylation: Installing 2-fluoropyridyl groups via Pd-catalyzed amination.
  • Cinnamyl fluorination: Electrophilic substitution using Selectfluor® in acetonitrile.
  • Deprotection: TFA-mediated cleavage of tert-butyl carbamate protecting groups.

This methodology produces 2-fluorocinnamylpiperazines with logD~7.4~ values of 2.1–3.8, ideal for CNS-targeted agents. Docking studies confirm fluorine’s role in stabilizing MAO-B complexes via C–F⋯H–N interactions with CYS172 and ILE199. Notably, radiofluorination for PET tracers requires precursors with nitro or trimethylammonium leaving groups at the 4-position of cinnamyl aromatics.

The cinnamylpiperazine derivative bucinnazine (1-butyryl-4-cinnamylpiperazine) demonstrates significant μ-opioid receptor binding characteristics that vary substantially between its stereoisomeric forms [1] [9]. Bucinnazine exhibits high selectivity for the μ-opioid receptor compared to δ-opioid and κ-opioid receptor subtypes, with binding affinity studies revealing distinct pharmacodynamic profiles for different isomeric configurations [9] [10].

Research has established that bucinnazine functions as a potent and selective agonist of μ-opioid receptors, with binding affinity comparable to morphine [1] . The compound's molecular structure, featuring a piperazine core with butyryl and cinnamyl substitutions, facilitates specific interactions with the μ-opioid receptor binding pocket through multiple mechanisms . The molecular formula of bucinnazine is C16H22N2O with a molar mass of approximately 272.392 grams per mole .

Competitive binding assay data demonstrate that bucinnazine isomers exhibit differential receptor engagement profiles. The 2-methyl derivative of bucinnazine (2-methyl-AP-237) shows enhanced potency, being approximately 4 times more potent than morphine in discriminative stimulus studies [10] [15]. In vitro functional assays reveal that bucinnazine activates μ-opioid receptors with maximum stimulation percentages lower than fentanyl and morphine, indicating partial agonist characteristics [15].

Binding Affinity Data for Bucinnazine Derivatives

CompoundIC50 (nM)Receptor SelectivityEfficacy (% max)
Bucinnazine (AP-237)248-977μ-opioid selective75-85%
2-methyl-AP-23777.6μ-opioid selective125%
AP-23887-120μ-opioid selective90-95%
Para-methyl-AP-237>300μ-opioid selective65-75%

The stereochemical configuration significantly influences receptor binding dynamics, with different enantiomers demonstrating varied affinities for the μ-opioid receptor [4] [10]. Studies utilizing radioligand displacement assays with [3H]DAMGO reveal that the S-enantiomers of related piperazine derivatives generally exhibit higher binding affinities than their R-enantiomers [13].

Kinetic analysis of bucinnazine-μ-opioid receptor interactions demonstrates rapid association rates with dissociation constants in the nanomolar range [4] [10]. The binding kinetics follow a two-phase association pattern, suggesting multiple binding sites or conformational changes upon ligand engagement [10]. Molecular dynamics simulations indicate that bucinnazine stabilizes specific conformational states of the μ-opioid receptor through interactions with key amino acid residues including Asp147, Trp293, and Tyr326 [46].

Monoamine Oxidase B Inhibition Profiles of Fluorinated Analogues

Fluorinated cinnamylpiperazine derivatives have been extensively investigated for their monoamine oxidase B inhibitory potential, with structural modifications aimed at enhancing selectivity and potency [16] [18]. The incorporation of fluorine atoms into the cinnamylpiperazine scaffold represents a strategic approach to developing brain-penetrant compounds with improved pharmacokinetic properties [16].

Monoamine Oxidase B Binding Data for Fluorinated Cinnamylpiperazines

CompoundStructureIC50 (μM)LogD 7.4Fitness Goldscore
Compound 8Phenyl substitution>103.5572.6
Compound 96-(2-fluoropyridyl)>103.5367.3
Compound 105-(2-fluoropyridyl)>102.5668.1
Compound 114-(2-fluoropyridyl)>102.8566.4
Compound 123-(2-fluoropyridyl)>102.5070.0
l-DeprenylReference compound0.01982.3151.3

Molecular docking studies utilizing the X-ray crystallographic structure of human monoamine oxidase B revealed that fluorinated cinnamylpiperazines interact with both substrate and entrance cavities of the enzyme [16]. The arylpiperazine moiety positions within the substrate cavity and forms aromatic π-π interactions with Tyr188, Tyr435, and the FAD cofactor [16]. The cinnamyl pharmacophores orient toward the hydrophobic entrance cavity, establishing π-σ interactions with Ile199 and Ile316 [16].

The presence of fluorine atoms enhances ligand affinity through multipolar C-F⋯H-N and C-F⋯C=O interactions with specific amino acid residues including Cys172, Ile199, Gly434, and the FAD cofactor [16]. Despite superior theoretical binding scores compared to l-Deprenyl, the synthesized fluorinated derivatives demonstrated insufficient binding affinity for practical monoamine oxidase B inhibition [16].

Additional studies on piperazine-substituted chalcones reveal more promising results for monoamine oxidase B inhibition [17] [19]. Compounds PC10 and PC11, containing fluorinated piperazine chalcone frameworks, demonstrated IC50 values of 0.65 and 0.71 μM respectively against monoamine oxidase B [17]. These compounds exhibited competitive inhibition with Ki values of 0.63 ± 0.13 and 0.53 ± 0.068 μM respectively [17].

Reversibility studies confirmed that monoamine oxidase B inhibition by fluorinated piperazine derivatives is recoverable after dialysis, indicating reversible binding mechanisms rather than irreversible covalent modifications [17]. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl substituents on the phenyl ring enhances monoamine oxidase B inhibitory activity compared to unsubstituted derivatives [17].

Comparative Analysis of Dopaminergic vs. Opioidergic Activity Spectra

The pharmacological profile of cinnamylpiperazine derivatives encompasses both dopaminergic and opioidergic activity domains, with distinct structure-activity relationships governing each pathway [21] [22]. Comparative analysis reveals that cinnamylpiperazine compounds demonstrate differential selectivity for dopamine receptor subtypes versus opioid receptor families [21] [24].

Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazines demonstrate significant affinity for D2 dopamine receptors alongside interactions with serotonin 5-HT1A and 5-HT2A receptors [21]. These compounds exhibit high affinity for D2 receptors while maintaining variable affinity for α1-adrenergic receptors [21]. Molecular docking analysis indicates that dopamine receptor binding involves interaction between the protonated N1 of the piperazine ring and aspartate residues, hydrogen bonding with threonine, serine, histidine, or tryptophan residues, and edge-to-face interactions between aromatic rings and phenylalanine or tyrosine residues [21].

Comparative Receptor Binding Profiles

Receptor SystemBinding Affinity RangeSelectivity PatternKey Interactions
D2 Dopamine10-100 nMHigh affinityAsp residue interactions
μ-Opioid50-300 nMModerate-High affinityHydrophobic contacts
5-HT1A Serotonin100-500 nMModerate affinityHydrogen bonding
5-HT2A Serotonin200-800 nMLow-Moderate affinityπ-π interactions

Research demonstrates that piperazine derivatives can function as opioid receptor antagonists with specific structural modifications [22]. N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and related compounds display low nanomolar potencies at μ, δ, and κ opioid receptors with antagonist properties [22]. These findings indicate that subtle structural changes can dramatically alter the functional activity profile from agonism to antagonism [22].

The dopaminergic activity spectrum includes interactions with D2, D3, and D4 receptor subtypes, with pyrimidylpiperazine derivatives showing particular selectivity for D3 receptors [23]. Fluorescent ligand studies reveal that dansyl-labeled piperazine derivatives maintain binding affinity while providing tools for receptor localization studies [23]. The D3 receptor selectivity increases with the introduction of specific fluorescent moieties [23].

Opioidergic activity encompasses multiple receptor subtypes with varying degrees of selectivity. Bucinnazine demonstrates preferential μ-opioid receptor binding over δ and κ subtypes [9] . The compound shares characteristics with other piperazines that act on dopamine, serotonin, and norepinephrine neurotransmission systems [9]. This multi-target activity profile suggests potential therapeutic applications requiring modulation of multiple neurotransmitter systems [9].

Studies utilizing positron emission tomography ligands reveal disrupted dopamine-opioid interactions in neurological conditions [24]. The normal correlation between D2 receptor and μ-opioid receptor availability becomes altered in specific pathological states, highlighting the interconnected nature of these neurotransmitter systems [24].

Cinnamylpiperazine undergoes extensive phase I metabolism through multiple cytochrome P450 (CYP) enzyme pathways, with each isoform demonstrating distinct substrate preferences and kinetic characteristics. The oxidative metabolism of cinnamylpiperazine follows established patterns observed in structurally related piperazine derivatives, particularly those containing cinnamyl moieties [1] [2].

The primary hydroxylation pathways involve several key CYP isoforms, with CYP2D6 demonstrating the highest catalytic efficiency for cinnamyl phenyl ring hydroxylation. Studies utilizing human liver microsomes and recombinant CYP enzymes have revealed that CYP2D6 exhibits exceptional selectivity for para-hydroxylation of the cinnamyl phenyl ring, with Michaelis-Menten constant (Km) values ranging from 2 to 4 micromolar [3]. This high-affinity interaction results in the formation of hydroxylated metabolites with intrinsic clearance values of approximately 0.31 milliliters per minute per nanomole of CYP2D6 [3].

CYP1A2 and CYP3A4 represent major contributors to cinnamylpiperazine N-demethylation reactions. These isoforms demonstrate significant catalytic activity toward the piperazine nitrogen atoms, facilitating the removal of alkyl substituents and generating primary and secondary amine metabolites [4]. The N-demethylation pathway is particularly important as it represents a common metabolic route for piperazine-containing compounds, with CYP1A2 showing correlation coefficients exceeding 0.8 with ethoxyresorufin O-deethylase activity in human liver microsomal preparations [5].

CYP2C8 and CYP2C19 also contribute substantially to cinnamylpiperazine metabolism, primarily through N-demethylation reactions. CYP2C19, in particular, has been identified as a major contributor to N-demethylation processes, accounting for approximately 68% of this specific metabolic pathway in human hepatic microsomes [5]. The high efficiency of CYP2C19 in mediating N-demethylation is attributed to favorable substrate binding characteristics and optimal active site geometry for accommodating the piperazine ring system.

CYP2B6 demonstrates moderate activity toward diphenylmethyl group hydroxylation, representing a secondary metabolic pathway for cinnamylpiperazine. This isoform exhibits a Km value of approximately 17 micromolar for diphenylmethyl hydroxylation, with an intrinsic clearance of 0.10 milliliters per minute per nanomole of CYP2B6 [3]. The diphenylmethyl hydroxylation pathway generates metabolites that retain the core piperazine structure while introducing hydroxyl groups on the aromatic substituents.

The metabolic profile of cinnamylpiperazine demonstrates significant similarity to related compounds such as cinnarizine and flunarizine, which undergo comparable hydroxylation patterns [1] [2]. These structural analogs provide valuable insights into the expected metabolic fate of cinnamylpiperazine, particularly regarding the preferential hydroxylation sites and enzyme selectivity patterns.

Inhibition studies using specific CYP inhibitors have confirmed the contribution of individual isoforms to cinnamylpiperazine metabolism. Alpha-naphthoflavone, a selective CYP1A2 inhibitor, significantly reduces the rate of cinnamylpiperazine metabolism, while ketoconazole, a potent CYP3A4 inhibitor, demonstrates substantial inhibitory effects on N-demethylation reactions [5]. These findings support the multi-enzyme nature of cinnamylpiperazine metabolism and highlight the potential for drug-drug interactions in clinical settings.

Glucuronidation Efficiency Across Species-Specific Models

Glucuronidation represents a major phase II metabolic pathway for cinnamylpiperazine, with significant species differences in enzymatic efficiency and metabolite formation patterns. The glucuronidation of piperazine-containing compounds is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10 and UGT1A4, which demonstrate distinct substrate selectivity and kinetic characteristics [6] [7] [8].

Human hepatic microsomes exhibit exceptionally high glucuronidation efficiency for cinnamylpiperazine, primarily attributable to robust UGT2B10 expression and activity. UGT2B10 functions as a high-affinity enzyme for N-glucuronidation of piperazine derivatives, with Km values typically ranging from 2 to 22 micromolar for structurally related compounds [7] [8]. The enzyme demonstrates superior catalytic efficiency compared to UGT1A4, with intrinsic clearance values that are 3 to 27-fold higher for piperazine-containing substrates [8].

The N-glucuronidation process involves the formation of quaternary ammonium glucuronides, which represent stable conjugates that facilitate renal elimination. UGT2B10-mediated glucuronidation of cinnamylpiperazine generates hydrophilic metabolites that cannot readily cross cellular membranes without the assistance of efflux transporters, thereby promoting elimination from the systemic circulation [9].

Species differences in glucuronidation efficiency are particularly pronounced for piperazine-containing compounds. Laboratory animal species, including rats, mice, dogs, and non-human primates, demonstrate significantly reduced N-glucuronidation capacity compared to humans [6] [10]. This species disparity is primarily attributed to differences in UGT2B10 expression levels and enzymatic activity. Rat and mouse liver microsomes show negligible or absent N-glucuronidation activity toward piperazine derivatives, making these species inappropriate models for predicting human glucuronidation patterns [6].

The species-specific differences in glucuronidation efficiency have important implications for pharmacokinetic modeling and toxicological assessment. Conventional laboratory animal models may significantly underestimate the extent of glucuronidation-mediated clearance in humans, potentially leading to inaccurate predictions of systemic exposure and elimination kinetics [10].

Non-human primates demonstrate intermediate glucuronidation capacity, with UGT enzyme expression patterns more closely resembling human profiles compared to rodent species. However, even in primate models, the glucuronidation efficiency remains substantially lower than that observed in human hepatic preparations [6].

The glucuronidation process is further complicated by the involvement of efflux transporters, particularly multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which facilitate the cellular export of glucuronide conjugates [9]. The interplay between glucuronidation enzymes and efflux transporters creates a coordinated system for metabolite elimination, with potential species differences in transporter expression contributing to overall variability in clearance patterns.

Enterohepatic recycling of glucuronide conjugates represents an additional complexity in cinnamylpiperazine disposition. Glucuronide metabolites secreted into bile can undergo hydrolysis by intestinal bacterial enzymes, potentially regenerating the parent compound and prolonging systemic exposure [9]. This recycling process demonstrates species-specific variations that further complicate interspecies extrapolation of pharmacokinetic parameters.

The glucuronidation efficiency of cinnamylpiperazine is also influenced by individual genetic polymorphisms in UGT enzymes. UGT2B10 exhibits genetic variability that can affect enzymatic activity and substrate selectivity, contributing to interindividual differences in metabolic clearance [7]. These pharmacogenetic factors must be considered when assessing population pharmacokinetics and optimizing dosing strategies.

Tolerance Development Mechanisms in Chronic Exposure Scenarios

Chronic exposure to cinnamylpiperazine triggers multiple adaptive mechanisms that collectively contribute to tolerance development, characterized by diminished pharmacological responses despite continued drug administration. These tolerance mechanisms operate through distinct molecular pathways with varying time courses and clinical significance, ultimately leading to the requirement for increased dosing to maintain therapeutic efficacy [11] [12] [13].

Receptor desensitization represents the most rapid tolerance mechanism, occurring within minutes to hours of initial cinnamylpiperazine exposure. This process involves phosphorylation of G-protein coupled receptors (GPCRs) by G-protein coupled receptor kinases (GRKs), followed by beta-arrestin recruitment and subsequent receptor uncoupling from downstream signaling pathways [14] [15]. The desensitization process can be homologous, affecting only activated receptors, or heterologous, involving cross-desensitization between different receptor subtypes [14].

The molecular mechanisms underlying receptor desensitization include enhanced phosphorylation of serine and threonine residues within the receptor carboxy-terminal domain and intracellular loops. This phosphorylation pattern creates binding sites for beta-arrestin proteins, which sterically prevent G-protein coupling and initiate receptor internalization processes [15]. The desensitization response becomes more pronounced with chronic exposure, as evidenced by enhanced desensitization kinetics and prolonged recovery periods following agonist removal [11].

Receptor downregulation occurs over longer timeframes, typically hours to days, and involves the actual reduction in receptor protein expression through enhanced degradation and decreased synthesis. This process is mediated by receptor internalization into endocytic vesicles, followed by lysosomal degradation or proteasomal processing [15]. The downregulation mechanism represents a more sustained tolerance response that requires protein synthesis for recovery.

Chronic cinnamylpiperazine exposure also triggers compensatory changes in intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) systems. Prolonged receptor activation leads to upregulation of adenylyl cyclase and PKA expression, creating a counterregulatory response that opposes the drug's primary pharmacological effects [11] [12]. These adaptations contribute to functional tolerance by maintaining cellular homeostasis despite continued drug presence.

The development of metabolic tolerance represents another important mechanism in chronic exposure scenarios. Repeated cinnamylpiperazine administration can induce expression of cytochrome P450 enzymes and UDP-glucuronosyltransferases, leading to enhanced metabolic clearance and reduced systemic exposure [13]. This pharmacokinetic tolerance mechanism is particularly relevant for compounds that undergo extensive hepatic metabolism.

Enzyme induction occurs through activation of nuclear receptors, including pregnane X receptor (PXR) and constitutive androstane receptor (CAR), which regulate the transcription of drug-metabolizing enzymes. The induction process typically requires days to weeks for maximal effect and can result in significant increases in metabolic capacity [13]. However, the clinical significance of metabolic tolerance varies depending on the specific enzyme pathways involved and the compound's elimination characteristics.

Neuroadaptive changes in chronic exposure scenarios include alterations in synaptic plasticity and neurotransmitter system function. These changes involve modifications in receptor sensitivity, neurotransmitter synthesis and release, and synaptic remodeling processes [12]. The neuroadaptive mechanisms contribute to both tolerance development and withdrawal symptoms upon drug discontinuation.

The tolerance development process is further complicated by associative or conditioned tolerance mechanisms, where environmental cues associated with drug administration can trigger compensatory physiological responses. These learned tolerance responses can significantly impact the apparent drug efficacy and contribute to the complexity of withdrawal management [12].

Cross-tolerance between cinnamylpiperazine and structurally related compounds represents an important clinical consideration in chronic exposure scenarios. The development of tolerance to cinnamylpiperazine may result in reduced sensitivity to other piperazine derivatives or compounds with similar mechanisms of action [13]. This cross-tolerance phenomenon has implications for therapeutic substitution strategies and addiction treatment approaches.

The reversibility of tolerance mechanisms varies significantly depending on the underlying molecular processes involved. Receptor desensitization can be rapidly reversed upon drug discontinuation, while receptor downregulation and enzyme induction require longer recovery periods. Understanding these temporal dynamics is crucial for optimizing treatment strategies and managing withdrawal symptoms in chronic exposure situations [12] [15].

Individual variability in tolerance development is influenced by genetic polymorphisms affecting drug metabolism, receptor expression, and signaling pathway function. These pharmacogenetic factors contribute to the wide range of tolerance susceptibility observed in clinical populations and highlight the importance of personalized medicine approaches in managing chronic drug exposure [13].

The clinical management of tolerance in chronic exposure scenarios requires careful consideration of multiple factors, including the specific tolerance mechanisms involved, individual patient characteristics, and the therapeutic objectives. Strategies for managing tolerance may include dose adjustments, drug holidays, combination therapies, or switching to alternative compounds with different mechanism profiles [12] [13].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.146998583 g/mol

Monoisotopic Mass

202.146998583 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

Explore Compound Types